GW542573X

Description

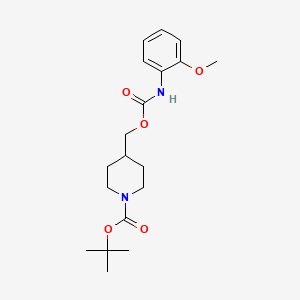

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXGSDIZIYFNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660846-41-3 | |

| Record name | 660846-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW542573X on SK1 Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of GW542573X, a selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1). The document details the compound's effects on channel function, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, chemically identified as 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a novel activator of SK channels with notable selectivity for the SK1 subtype.[1] Its mechanism of action is distinct from previously identified positive modulators of SK channels, such as 1-EBIO and CyPPA.[1]

This compound exhibits a dual mode of action on hSK1 (human SK1) channels:

-

Positive Allosteric Modulator: It enhances the channel's sensitivity to intracellular calcium (Ca²⁺). This is evidenced by a leftward shift in the Ca²⁺ concentration-response curve, meaning the channel is activated at lower intracellular Ca²⁺ concentrations in the presence of the compound.[1]

-

Genuine Channel Opener: Uniquely, this compound can activate SK1 channels even in the absence of intracellular Ca²⁺.[1] Furthermore, it induces a notable increase of approximately 15% in the maximal current at saturating Ca²⁺ concentrations.[1]

This dual functionality classifies this compound as a potent and multifaceted activator of SK1 channels.

Molecular Basis of Action and Selectivity

The selective action of this compound on the SK1 subtype is critically dependent on a single amino acid residue. A serine at position 293 (Ser293) within the S5 transmembrane segment of the hSK1 channel is essential for the compound's effect.[1] When the corresponding residue in the hSK3 channel (Leucine 476) is mutated to a serine, the hSK3 channel gains hSK1-like sensitivity to this compound.[1]

This suggests that this compound likely exerts its effects by interacting with "deep-pore" gating structures located at the inner pore vestibule or the selectivity filter of the channel. This is in contrast to other modulators like 1-EBIO and CyPPA, which are thought to act via the intracellular calmodulin-binding domain.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing the effects of this compound on SK channels, derived from electrophysiological studies on HEK293 cells expressing human SK channel subtypes.

| Compound | Channel Subtype | Parameter | Value | Intracellular [Ca²⁺] | Reference |

| This compound | hSK1 | EC₅₀ | 8.2 ± 0.8 µM | 200 nM | [1] |

| hSK3 (L476S mutant) | EC₅₀ | 9.3 ± 1.4 µM | 200 nM | [1] | |

| hSK2 | Potency | >10-fold less sensitive than hSK1 | Not specified | [1] | |

| hSK3 | Potency | >10-fold less sensitive than hSK1 | Not specified | [1] | |

| hIK | Potency | >100-fold less sensitive than hSK1 | Not specified | [1] |

Table 1: Potency and Selectivity of this compound

| Condition | Channel Subtype | Parameter | Value | Reference |

| Control | hSK1 | EC₅₀(Ca²⁺) | 410 ± 20 nM | [1] |

| + 10 µM this compound | hSK1 | EC₅₀(Ca²⁺) | 240 ± 10 nM | [1] |

Table 2: Effect of this compound on the Calcium Sensitivity of hSK1 Channels

Signaling Pathways and Physiological Role

SK channels are key regulators of neuronal excitability. By allowing an efflux of potassium ions (K⁺), they cause hyperpolarization of the cell membrane, which typically follows an action potential. This is known as the medium afterhyperpolarization (mAHP).[2] The activation of SK1 channels by this compound enhances this effect, leading to a reduction in neuronal firing frequency.

The activation of SK1 channels is intrinsically linked to intracellular calcium dynamics. An influx of Ca²⁺ through voltage-gated calcium channels (VGCCs) or NMDA receptors during neuronal activity leads to the activation of SK channels.[2] this compound acts on the channel to potentiate this Ca²⁺-dependent activation and can also directly open the channel.

Caption: Signaling pathway of SK1 channel activation.

Experimental Protocols

The characterization of this compound was primarily conducted using patch-clamp electrophysiology on a mammalian cell line (HEK293) stably expressing the human SK1 channel.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: For transient expression, cells are transfected at approximately 80-90% confluency using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid DNA encoding the hSK1 channel (and often a fluorescent marker like GFP to identify transfected cells) is mixed with the reagent in serum-free medium and then added to the cells. Recordings are typically performed 24-48 hours post-transfection.

Electrophysiology: Inside-Out Patch-Clamp

The inside-out configuration is ideal for studying how intracellular factors, such as Ca²⁺ and compounds like this compound, directly affect the channel.

-

Pipette Solution (Extracellular): This solution mimics the extracellular environment and fills the recording pipette.

-

140 mM KCl

-

2 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

(pH adjusted to 7.4 with KOH)

-

-

Bath Solution (Intracellular): This solution allows for precise control of the intracellular environment, including the free Ca²⁺ concentration.

-

140 mM KCl

-

10 mM HEPES

-

EGTA (concentration varied to buffer Ca²⁺ to the desired free concentration, e.g., 200 nM)

-

(pH adjusted to 7.2 with KOH)

-

-

Procedure:

-

A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.

-

The pipette is then retracted, excising the patch of membrane, with the intracellular face now exposed to the bath solution.

-

The membrane potential is held constant (e.g., -80 mV).

-

Solutions containing varying concentrations of this compound and/or Ca²⁺ are perfused over the patch to record changes in channel activity.

-

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell configuration is used to study the overall effect of a compound on the cell's electrical properties.

-

Pipette Solution (Intracellular):

-

130 mM K-gluconate

-

10 mM KCl

-

10 mM HEPES

-

1 mM MgCl₂

-

10 mM EGTA

-

(pH adjusted to 7.2 with KOH)

-

-

Bath Solution (Extracellular):

-

140 mM NaCl

-

4 mM KCl

-

2 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

10 mM Glucose

-

(pH adjusted to 7.4 with NaOH)

-

-

Voltage Protocol: To generate concentration-response curves, cells are typically held at a negative potential (e.g., -80 mV) and then subjected to voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents across a range of potentials.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel SK1 channel modulator.

Caption: Workflow for characterizing an SK1 channel modulator.

References

Selectivity Profile of GW542573X: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GW542573X, a notable activator of small-conductance Ca2+-activated K+ (SK) channels. The information presented herein is curated from peer-reviewed scientific literature to assist researchers and professionals in understanding the nuanced interactions of this compound with its primary targets and related ion channels.

Core Selectivity and Potency

This compound is distinguished as the first-described selective activator of the SK1 (KCa2.1) subtype of small-conductance Ca2+-activated K+ channels.[1][2] Its selectivity is most pronounced when compared to other members of the SK channel family (SK2 and SK3) and the intermediate-conductance K+ channel (IK or KCa3.1).

Quantitative Selectivity Data

The following table summarizes the quantitative data regarding the potency and selectivity of this compound for various human KCa channel subtypes. The data is primarily derived from electrophysiological studies on human embryonic kidney (HEK293) cells stably expressing the respective channel subtypes.

| Target Channel | Parameter | Value (µM) | Relative Sensitivity | Cell System | Reference |

| hSK1 (KCa2.1) | EC50 | 8.2 ± 0.8 | - | Inside-out patches (HEK293) | [1][2] |

| hSK2 (KCa2.2) | - | > 82 | >10-fold less sensitive than hSK1 | Whole-cell (HEK293) | [1][2] |

| hSK3 (KCa2.3) | - | > 82 | >10-fold less sensitive than hSK1 | Whole-cell (HEK293) | [1][2] |

| hIK (KCa3.1) | - | > 820 | >100-fold less sensitive than hSK1 | Whole-cell (HEK293) | [1][2] |

Mechanism of Action and Molecular Basis of Selectivity

This compound exhibits a dual mechanism of action on SK1 channels. Firstly, it acts as a positive modulator by sensitizing the channel to Ca2+, evidenced by a leftward shift in the Ca2+ concentration-response curve.[1][2] Specifically, in the presence of 10 µM this compound, the EC50 for Ca2+ on the hSK1 channel was reduced from 410 ± 20 nM to 240 ± 10 nM.[1][2]

Secondly, and uniquely, this compound also functions as a direct opener of the hSK1 channel, capable of inducing channel activation even in the absence of intracellular Ca2+.[1][2] Furthermore, it produces a modest increase (approximately 15%) in the maximal current at saturating Ca2+ concentrations.[1][2]

The molecular determinant for the SK1-selectivity of this compound has been pinpointed to a single amino acid residue. Studies involving channel chimeras and site-directed mutagenesis have identified Serine 293 (Ser293), located in the S5 transmembrane segment of the hSK1 channel, as essential for its high potency.[1][2] Substituting the corresponding residue in hSK3 (Leucine 476) with a serine confers hSK1-like potency to the hSK3 channel.[1][2] This suggests that this compound may exert its effects through interaction with "deep-pore" gating structures near the inner vestibule or selectivity filter of the channel, a mechanism distinct from other SK channel modulators like 1-EBIO and CyPPA, which are known to act via the intracellular calmodulin binding domain.[1][2]

Caption: Mechanism of this compound action on the SK1 channel.

Experimental Protocols

The selectivity profile of this compound was primarily determined using patch-clamp electrophysiology. The following provides a generalized methodology based on the cited literature.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells were used.

-

Transfection: Cells were stably transfected with plasmids encoding for human SK1 (hKCa2.1), SK2 (hKCa2.2), SK3 (hKCa2.3), or IK (hKCa3.1) channels. Standard cell culture conditions (e.g., 37°C, 5% CO2, DMEM supplemented with fetal bovine serum and selection antibiotics) were maintained.

Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp

-

Objective: To measure ionic currents through the specific KCa channels in the presence of varying concentrations of this compound.

-

General Setup:

-

Transfected HEK293 cells were plated on glass coverslips for recording.

-

Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Currents were recorded using an patch-clamp amplifier, and data were acquired and analyzed using specialized software (e.g., pCLAMP).

-

-

Whole-Cell Configuration:

-

The pipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the entire cell.

-

Pipette (Intracellular) Solution: Typically contained (in mM): KCl, MgCl2, HEPES, and a Ca2+ buffer (e.g., EGTA) to clamp the free intracellular Ca2+ concentration at a specific level (e.g., 200-300 nM).

-

Bath (Extracellular) Solution: Typically contained (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES.

-

Procedure: Cells were held at a negative holding potential (e.g., -80 mV), and currents were elicited by voltage steps (e.g., to +75 mV). This compound was applied to the bath solution at various concentrations to determine its effect on the whole-cell current.

-

-

Inside-Out Patch Configuration:

-

After forming a giga-seal, the pipette is retracted, excising a patch of membrane with the intracellular side facing the bath solution.

-

This configuration allows for precise control of the "intracellular" environment, particularly the Ca2+ concentration applied to the channel's inner face.

-

Procedure: The excised patch was perfused with solutions containing known concentrations of free Ca2+ and this compound to determine the EC50 value for the compound's direct effect on the channel.

-

Caption: Workflow for determining this compound selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

GW542573X: A Technical Guide to a Genuine SK Channel Opener

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GW542573X, a novel small molecule identified as a genuine opener of small-conductance calcium-activated potassium (SK) channels, with notable selectivity for the SK1 subtype. This document collates quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and the workflows used for its characterization.

Core Data Summary

This compound distinguishes itself from previously identified positive modulators of SK channels. Unlike compounds that only enhance channel activity in the presence of intracellular calcium, this compound can directly activate SK1 channels even in the nominal absence of Ca²⁺, classifying it as a true channel opener.[1][2][3] This unique mechanism of action provides a valuable tool for the study of SK channel physiology and pharmacology.

Quantitative Potency and Selectivity

The following table summarizes the key quantitative parameters of this compound's activity on various human SK (hSK) channel subtypes. The data is primarily derived from electrophysiological studies on HEK293 cells stably expressing the respective channel subtype.

| Parameter | Channel Subtype | Value | Experimental Conditions | Source |

| EC₅₀ | hSK1 (KCa2.1) | 8.2 ± 0.8 µM | Inside-out patch-clamp, [Ca²⁺]i = 200 nM | [2][3][4] |

| Selectivity | hSK1 vs. hSK2/hSK3 | > 10-fold | Whole-cell patch-clamp | [1][2][3] |

| Selectivity | hSK1 vs. hIK (KCa3.1) | > 100-fold | Whole-cell patch-clamp | [2][3] |

| Effect on Ca²⁺ Sensitivity | hSK1 | Left-shifts EC₅₀(Ca²⁺) from 410 ± 20 nM to 240 ± 10 nM | In the presence of 10 µM this compound | [2][3][5] |

| Maximal Current Increase | hSK1 | Induces a ~15% increase in maximal current at saturating Ca²⁺ | [2][3] |

Mechanism of Action and Signaling Pathway

Standard SK channel activation is contingent upon the binding of intracellular calcium to calmodulin (CaM), which is constitutively associated with the channel. This binding event triggers a conformational change that opens the channel pore. This compound introduces a novel activation mechanism. It interacts with a specific site within the channel's pore region, independent of the CaM-binding domain. This interaction is sufficient to induce channel opening, even at negligible intracellular Ca²⁺ concentrations. Furthermore, in the presence of calcium, this compound acts as a positive allosteric modulator, enhancing the channel's sensitivity to Ca²⁺.

A critical discovery has pinpointed this compound's binding site to a single amino acid residue, Serine 293, located in the S5 transmembrane segment of the hSK1 channel.[1][3] This is a significant departure from other modulators like 1-EBIO and CyPPA, which target the intracellular calmodulin binding domain.[3]

Experimental Protocols

The characterization of this compound as a genuine SK channel opener relies on specific electrophysiological techniques. The primary method employed is patch-clamp electrophysiology.

Inside-Out Patch-Clamp Electrophysiology for EC₅₀ Determination

This protocol is designed to directly assess the effect of this compound on the SK1 channel in a controlled intracellular environment.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the human SK1 (hSK1) channel are cultured under standard conditions.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an extracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.4).

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the membrane of a target HEK293 cell.

-

Patch Excision: The pipette is retracted to excise a small patch of the cell membrane, with the intracellular side now facing the bath solution (inside-out configuration).

-

Solution Exchange: The excised patch is moved into a series of perfusion chambers containing an intracellular-like solution with varying concentrations of this compound and a fixed, buffered concentration of free Ca²⁺ (e.g., 200 nM).

-

Data Acquisition: The membrane is held at a constant potential (e.g., -80 mV), and current flowing through the SK channels is recorded. The increase in current in response to this compound is measured.

-

Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the concentration of this compound. The EC₅₀ value is determined by fitting the data with a Hill equation.

Whole-Cell Patch-Clamp for Selectivity Profiling

This configuration is used to assess the compound's effect on different channel subtypes (SK1, SK2, SK3, IK) in a more physiologically relevant context.

-

Cell Culture and Pipette Preparation: As described for the inside-out patch method, using separate cell lines for each channel subtype. The pipette is filled with an intracellular solution containing a Ca²⁺ buffer.

-

Whole-Cell Configuration: After forming a giga-seal, a brief suction pulse is applied to rupture the membrane patch, allowing for electrical and diffusional access to the entire cell interior.

-

Compound Application: this compound is applied to the cells via the extracellular bath solution.

-

Voltage Protocol: Cells are held at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel currents.

-

Current Measurement: The resulting potassium currents are recorded and measured before and after the application of this compound.

-

Selectivity Determination: The potentiation of current by a given concentration of this compound is compared across the different cell lines expressing SK1, SK2, SK3, and IK channels to determine selectivity.

Validation Workflow

The process of validating a compound like this compound as a genuine and selective SK channel opener follows a logical progression from initial screening to detailed mechanistic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

In Vivo Effects of GW542573X on Long-Term Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of GW542573X, a small conductance Ca2+-activated K+ (SK) channel activator, on long-term memory. The information presented is based on preclinical studies and is intended to inform researchers and professionals in the field of neuroscience and drug development.

Core Concepts: SK Channels and Long-Term Memory

Small conductance Ca2+-activated K+ (SK) channels are critical regulators of neuronal excitability.[1][2] Comprised of SK1, SK2, and SK3 subunits, these channels are activated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization makes it more difficult for a neuron to fire an action potential, thereby modulating synaptic plasticity, a cellular mechanism underlying learning and memory.[1]

Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of long-term memory. The activation of SK channels can inhibit the induction of LTP, while their blockade can facilitate it.[3] Therefore, pharmacological modulation of SK channels presents a potential avenue for influencing long-term memory.

This compound: A Modulator of SK Channels

This compound is a novel compound that acts as an activator of SK channels. Notably, it shows greater activation of SK1-containing channels, while also activating SK2 and SK3 subunits.[1][2] Its effects on long-term memory have been investigated in preclinical models, providing insights into the role of SK channel activation in memory processes.

Signaling Pathway of SK Channel Activation

The following diagram illustrates the signaling pathway affected by this compound. Increased intracellular calcium, resulting from synaptic activity (e.g., NMDA receptor activation), leads to the opening of SK channels. This compound enhances this process, leading to neuronal hyperpolarization.

References

- 1. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to GW542573X (CAS 660846-41-3): A Selective SK1 Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW542573X, with CAS number 660846-41-3, is a novel small molecule that acts as a selective activator of the human small-conductance calcium-activated potassium channel 1 (SK1), also known as KCa2.1.[1] This technical guide provides a detailed overview of its pharmacological properties, mechanism of action, and experimental data. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound, chemically known as tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate, is a synthetic carbamate derivative.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 660846-41-3 | |

| Molecular Formula | C₁₉H₂₈N₂O₅ | |

| Molecular Weight | 364.4 Da | |

| Purity | >99% | |

| Appearance | Solid | |

| Solubility | Soluble in ethanol to 100 mM. Unstable in DMSO. | [2] |

| Storage | Store at +4°C under desiccating conditions. |

Pharmacological Profile

This compound is the first-described selective activator of the SK1 channel subtype.[1] Its primary mechanism of action involves the positive modulation and direct opening of hSK1 channels.

Mechanism of Action

This compound exhibits a dual mechanism of action on hSK1 channels:

-

Positive Allosteric Modulation: It enhances the channel's sensitivity to intracellular calcium (Ca²⁺). In the presence of 10 µM this compound, the Ca²⁺-response curve of hSK1 is left-shifted, with the EC₅₀(Ca²⁺) value decreasing from 410 ± 20 nM to 240 ± 10 nM.[1]

-

Direct Channel Opening: Uniquely, this compound can activate hSK1 channels even in the absence of intracellular Ca²⁺, acting as a genuine channel opener.[1][3] It also increases the maximal current at saturating Ca²⁺ concentrations by approximately 15%.[1][3]

The site of action for this compound appears to be distinct from other SK channel modulators like 1-EBIO and CyPPA.[1] Evidence suggests that it interacts with "deep-pore" gating structures at the inner pore vestibule or the selectivity filter, rather than the intracellular calmodulin binding domain.[1][3] A single amino acid, Serine 293 (Ser293), located in the S5 transmembrane segment of hSK1, is crucial for its selective activation.[1]

Selectivity and Potency

This compound demonstrates significant selectivity for the hSK1 subtype over other small-conductance (SK) and intermediate-conductance (IK) potassium channels.

| Channel Subtype | EC₅₀ (µM) | Selectivity vs. hSK1 | Reference |

| hSK1 (KCa2.1) | 8.2 ± 0.8 | - | [1] |

| hSK2 (KCa2.2) | > 10-fold less sensitive | >10x | [1] |

| hSK3 (KCa2.3) | > 10-fold less sensitive | >10x | [1] |

| hIK (KCa3.1) | > 100-fold less sensitive | >100x | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound on the hSK1 channel.

Caption: Proposed mechanism of this compound action on the hSK1 channel.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Electrophysiology in HEK293 Cells

This protocol is based on studies characterizing the potency and selectivity of this compound on human SK/IK channels.[1][4]

Objective: To determine the EC₅₀ of this compound on hSK1, hSK2, hSK3, and hIK channels.

Cell Culture:

-

Human embryonic kidney (HEK293) cells stably expressing either hSK1, hSK2, hSK3, or hIK channels are cultured in standard media supplemented with fetal bovine serum and appropriate selection antibiotics.

Electrophysiological Recordings:

-

Configuration: Whole-cell and inside-out patch-clamp configurations are used.

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 5 EGTA, and varying concentrations of CaCl₂ to achieve the desired free [Ca²⁺]ᵢ (e.g., 200 nM). The pH is adjusted to 7.2 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 1 CaCl₂. The pH is adjusted to 7.4 with KOH.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage ramps or steps are applied to elicit channel currents. Currents are typically measured at a positive potential (e.g., +75 mV).

-

Drug Application: this compound is dissolved in ethanol to make a stock solution and then diluted to the final desired concentrations in the extracellular or intracellular (for inside-out patches) solution. The compound is applied via a perfusion system.

Data Analysis:

-

Concentration-response curves are generated by plotting the normalized current potentiation as a function of the this compound concentration.

-

The data are fitted with the Hill equation to determine the EC₅₀ value.

Caption: Workflow for electrophysiological characterization of this compound.

In Vivo Memory Assessment in Mice

This protocol is based on a study investigating the effects of this compound on hippocampal-dependent memory.[5]

Objective: To assess the impact of systemic and intra-hippocampal administration of this compound on object and fear memory.

Animals:

-

Male C57BL/6J mice are used.

Drug Administration:

-

Systemic: this compound is administered via intraperitoneal (i.p.) injection at a specified dose prior to training.

-

Intra-hippocampal: Bilateral infusion of this compound directly into the CA1 region of the hippocampus is performed using stereotaxic surgery.

Behavioral Paradigms:

-

Object Recognition Memory:

-

Habituation: Mice are habituated to an empty arena.

-

Training: Mice are exposed to two identical objects in the arena.

-

Testing: 24 hours after training, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.

-

-

Contextual Fear Conditioning:

-

Training: Mice are placed in a conditioning chamber and receive foot shocks paired with the context.

-

Testing: 24 hours later, mice are returned to the same chamber, and freezing behavior (a measure of fear) is quantified.

-

Data Analysis:

-

For object recognition, a discrimination index is calculated.

-

For fear conditioning, the percentage of time spent freezing is measured.

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the performance of this compound-treated mice with vehicle-treated controls.

Research Applications and Future Directions

This compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK1 channels. Its selectivity allows for the specific interrogation of SK1 function in various biological systems.

Neuroscience Research

Given the role of SK channels in regulating neuronal excitability and synaptic plasticity, this compound is instrumental in studying:

-

Learning and memory processes. Studies have shown that activation of SK1-containing channels by this compound can impair hippocampal-dependent memory.[5]

-

The pathophysiology of neurological and psychiatric disorders where SK channel dysfunction is implicated, such as ataxia.[6][7]

Drug Development

The development of selective SK channel modulators is of significant interest for therapeutic applications. While activators like this compound may have limited direct therapeutic use due to their effects on memory, the insights gained from studying this compound can inform the design of novel SK channel inhibitors or modulators with more desirable therapeutic profiles.

Conclusion

This compound is a potent and selective activator of the hSK1 potassium channel with a unique mechanism of action. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the roles of SK1 channels in health and disease. This guide provides a comprehensive summary of the current knowledge on this compound to facilitate its use in scientific research and drug discovery endeavors.

References

- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GW542573X: A Selective KCa2.1 (SK1) Channel Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule GW542573X, a potent and selective activator of the small-conductance calcium-activated potassium channel KCa2.1 (SK1). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in neuroscience, pharmacology, and drug discovery.

Core Compound Information

This compound is a synthetic molecule identified as a novel activator of KCa2 (SK) channels. Its unique selectivity for the KCa2.1 subtype makes it a valuable tool for elucidating the physiological and pathological roles of this specific channel.

Physicochemical and Pharmacological Properties

The key quantitative data for this compound are summarized in the tables below, providing a clear reference for its chemical and biological characteristics.

| Property | Value |

| IUPAC Name | tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate |

| Molecular Formula | C₁₉H₂₈N₂O₅ |

| Molecular Weight | 364.44 g/mol |

| CAS Number | 660846-41-3 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in Ethanol (to 100 mM) and DMSO (to 100 mM) |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC |

| InChIKey | SAXGSDIZIYFNKD-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value |

| Biological Target | Small-conductance Ca²⁺-activated K⁺ (KCa2/SK) channels |

| Selectivity Profile | hKCa2.1 > hKCa2.2 = hKCa2.3 > hKCa3.1 (IK) |

| EC₅₀ (hKCa2.1) | 8.2 ± 0.8 µM (in inside-out patches with [Ca²⁺]i = 200 nM)[1] |

| Selectivity Fold | >10-fold selective for hKCa2.1 over hKCa2.2/hKCa2.3; >100-fold selective over hKCa3.1[1] |

| Effect on Ca²⁺ Sensitivity | Shifts the Ca²⁺-response curve of hKCa2.1 to the left (EC₅₀(Ca²⁺) from 410 ± 20 nM to 240 ± 10 nM in the presence of 10 µM this compound)[1] |

| Effect on Maximal Current | Induces a ~15% increase in the maximal current at saturating Ca²⁺ concentrations[1] |

| Mechanism of Action | Acts as a genuine channel opener, not solely a positive allosteric modulator. Activation is dependent on the Serine 293 residue in the S5 transmembrane segment of hKCa2.1. |

Table 2: Pharmacological Profile of this compound.

Mechanism of Action and Signaling Pathway

This compound is distinguished from other KCa channel modulators by its unique mechanism. It does not act on the intracellular calmodulin-binding domain but rather interacts with the "deep-pore" gating structures of the channel.[1] This interaction, critically dependent on the Ser293 residue in the S5 segment of hKCa2.1, allows this compound to function as a true channel opener, capable of activating the channel even in the absence of intracellular calcium.[1]

KCa2 channels play a crucial role in neuronal function by contributing to the medium afterhyperpolarization (mAHP) that follows an action potential. This hyperpolarization regulates neuronal excitability and firing frequency. The activity of KCa channels is, in turn, modulated by various G-protein coupled receptor (GPCR) signaling pathways that lead to their inhibition, thereby promoting neuronal excitability and synaptic plasticity, such as Long-Term Potentiation (LTP). This compound, as a channel activator, would counteract these inhibitory signals.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key in vitro and in vivo experiments involving this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is based on the methods used to characterize the activity of this compound on human KCa channels expressed in HEK293 cells.[1]

Objective: To measure the effect of this compound on KCa channel currents.

Materials:

-

HEK293 cells stably expressing hKCa2.1, hKCa2.2, hKCa2.3, or hKCa3.1.

-

External (Bath) Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 144 KCl, 10 HEPES, 10 EGTA. Free Ca²⁺ concentration adjusted to desired levels (e.g., 200 nM) by adding appropriate amounts of CaCl₂. pH adjusted to 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the channel of interest onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Data Acquisition:

-

Apply a voltage ramp protocol (e.g., a 1-second ramp from -100 mV to +50 mV) at regular intervals (e.g., every 10 seconds) to elicit channel currents.

-

Establish a stable baseline recording for several minutes.

-

-

Compound Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound (vehicle concentration should be kept constant, e.g., 0.1% DMSO).

-

Record the current response until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +50 mV) before and after compound application.

-

Construct concentration-response curves to determine the EC₅₀ value.

-

References

The SK Channel Activator GW542573X: A Technical Guide to its Role in Neuronal Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW542573X is a potent and selective activator of small-conductance calcium-activated potassium (SK) channels, with a preferential action on SK1-containing channels.[1] SK channels are critical regulators of neuronal excitability and synaptic plasticity.[1] By increasing potassium efflux in response to elevations in intracellular calcium, they contribute to the afterhyperpolarization (AHP) that follows action potentials, thereby shaping firing patterns and modulating synaptic strength.[1] Published research indicates that activation of SK channels generally impairs processes of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1][2][3] Consequently, this compound has been shown to impair hippocampal-dependent memory formation in preclinical models, highlighting its potential as a tool to probe the mechanisms of memory and as a lead compound for conditions characterized by neuronal hyperexcitability.[1]

This technical guide provides an in-depth overview of the published research on this compound and its relationship with neuronal plasticity, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of SK Channel Modulation on Long-Term Potentiation

While specific quantitative data for the direct effect of this compound on Long-Term Potentiation (LTP) in hippocampal slices is not available in the public literature, the effects of modulating SK channel activity through genetic overexpression and pharmacological blockade are well-documented. These data provide a strong basis for predicting the impact of an SK channel activator like this compound. The expected effect of this compound would be a reduction in LTP magnitude, similar to that observed with SK2 channel overexpression.

Table 1: Effect of SK2 Channel Overexpression on Hippocampal LTP

| Experimental Condition | Induction Protocol | Post-Tetanization Time Point | Mean fEPSP Slope (% of Baseline) | Reference |

| Wild-Type (WT) Mice | 3 x 50 Hz tetani | 30-40 min | 133.06 ± 7.69% | [2] |

| SK2 Overexpressing (SK2+/T) Mice | 3 x 50 Hz tetani | 30-40 min | 113.81 ± 3.67% | [2] |

Table 2: Effect of SK Channel Blockade on LTP in the Lateral Amygdala

| Experimental Condition | Induction Protocol | Post-Tetanization Time Point | Mean EPSP Slope (% of Control) | Reference |

| Control (ACSF) | Tetanic Stimulation | 30 min | 127 ± 12% | [3] |

| Isoprenaline (β adrenoceptor agonist) | Tetanic Stimulation | 30 min | 173 ± 17% | [3] |

| Isoprenaline + Propranolol (β blocker) | Tetanic Stimulation | 30 min | 128 ± 12% | [3] |

| Apamin (SK Channel Blocker) + Isoprenaline | Tetanic Stimulation | 30 min | No further enhancement beyond Isoprenaline alone | [3] |

Note: Isoprenaline enhances LTP by modulating SK channels. The lack of further potentiation with the direct SK channel blocker apamin suggests a convergent pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and neuronal plasticity, synthesized from established protocols in the literature.

Protocol 1: In Vitro Hippocampal Slice Electrophysiology for LTP Recording

This protocol is designed to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

1. Slice Preparation:

-

Anesthetize an adult mouse (e.g., C57BL/6J) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

-

Cutting Solution Composition (in mM): 220 glycerol, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 20 D-glucose.[4]

-

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2, and allow them to recover for at least 1 hour at 32-34°C.

-

aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2.5 CaCl2, 1.3 MgCl2, 10 D-glucose.[4]

-

2. Electrophysiological Recording:

-

Place a single slice in a submersion recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.

-

Position a bipolar stimulating electrode (e.g., tungsten) in the stratum radiatum to stimulate the Schaffer collateral axons.

-

Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potential (fEPSP).[5]

-

Determine the stimulus intensity that elicits an fEPSP amplitude that is 30-40% of the maximum response.

3. Experimental Procedure:

-

Record stable baseline fEPSPs every 30 seconds for at least 20 minutes.

-

Apply this compound to the perfusing aCSF at the desired concentration. A starting concentration of 10 µM can be used, based on its EC50 of 8.2 µM for SK1 channels. Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

-

Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. Compare the magnitude of potentiation between control (aCSF only) and this compound-treated slices.

Protocol 2: In Vivo Intracranial Infusion and Behavioral Testing

This protocol describes the methodology for assessing the effect of direct hippocampal infusion of this compound on memory formation, as a behavioral correlate of altered neuronal plasticity.[1]

1. Surgical Implantation of Cannulae:

-

Anesthetize mice with isoflurane and place them in a stereotaxic frame.

-

Implant bilateral guide cannulae aimed at the CA1 region of the dorsal hippocampus.

-

Allow animals to recover for at least one week post-surgery.

2. Drug Preparation and Infusion:

-

Dissolve this compound in a vehicle solution (e.g., 4% DMSO in saline).

-

On the day of the experiment, infuse this compound or vehicle bilaterally into the CA1 region through the implanted cannulae using infusion pumps. A typical infusion volume is 0.5 µL per hemisphere, delivered over 1 minute.

-

Leave the infusion needles in place for an additional minute to allow for diffusion.

3. Behavioral Task (e.g., Object Recognition Memory):

-

Habituation: Handle the mice for several days leading up to the experiment and habituate them to the testing arena.

-

Training (Sample Phase): 15-30 minutes after the infusion of this compound or vehicle, place the mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).

-

Testing (Test Phase): 24 hours later, place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., [Time with Novel - Time with Familiar] / [Total Exploration Time]). A lower discrimination index in the this compound group would indicate impaired memory.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of SK Channel-Mediated Inhibition of LTP

Activation of SK channels by this compound initiates a signaling cascade that dampens neuronal excitability and raises the threshold for LTP induction. The following diagram illustrates this pathway.

References

- 1. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Conductance Ca2+-Activated K+ Channel Type 2 (SK2) Modulates Hippocampal Learning, Memory, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of SK Channel Trafficking by Beta Adrenoceptors Enhances Excitatory Synaptic Transmission and Plasticity in the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

Cellular Targets of GW542573X Beyond SK1: A Technical Guide to Off-Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW542573X is a well-characterized small molecule renowned for its selective activation of the SK1 subtype of small-conductance Ca2+-activated K+ (SK) channels, also known as KCa2.1.[1] Its potency and selectivity have made it a valuable tool for studying the physiological roles of SK1 channels. However, a comprehensive understanding of any small molecule's cellular activity necessitates a thorough investigation of its potential off-target interactions. This technical guide provides an in-depth overview of the known on-target activity of this compound and, more critically, outlines the modern experimental approaches used to identify and characterize cellular targets beyond its primary pharmacology. While specific off-target data for this compound is not extensively published, this document serves as a roadmap for the methodologies that would be employed in such an investigation, providing researchers with the necessary protocols and conceptual frameworks.

On-Target Pharmacology of this compound

This compound is a positive modulator and a direct opener of the hSK1 channel.[1] It enhances the channel's sensitivity to intracellular Ca2+ and can activate the channel even in the absence of Ca2+.[1] Its selectivity for SK1 over other SK channel subtypes is a key feature of its pharmacological profile.

Quantitative Data on SK Channel Activity

The following table summarizes the reported potency of this compound on various human SK and IK channels.

| Target Channel | Reported EC50 (μM) | Notes | Reference |

| hSK1 (KCa2.1) | 8.2 ± 0.8 | Inside-out patches from HEK293 cells, [Ca2+]i = 200 nM. | [1] |

| hSK2 (KCa2.2) | > 10-fold less sensitive than hSK1 | Whole-cell experiments. | [1] |

| hSK3 (KCa2.3) | > 10-fold less sensitive than hSK1 | Whole-cell experiments. | [1] |

| hIK (KCa3.1) | > 100-fold less sensitive than hSK1 | Whole-cell experiments. | [1] |

Methodologies for Identifying Off-Target Interactions

The identification of off-target interactions is a critical step in drug development to understand a compound's full mechanism of action and to anticipate potential side effects. The following sections detail key experimental protocols for discovering cellular targets of a small molecule like this compound beyond its primary target.

Kinome Scanning

Given that protein kinases are a large and structurally related family of enzymes, they are common off-targets for small molecules. Kinome scanning assays evaluate the activity of a compound against a large panel of purified kinases.

-

Compound Preparation: A stock solution of this compound is prepared, typically in DMSO.

-

Assay Principle: The assay is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from a kinase.

-

Assay Procedure:

-

A DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound).

-

If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

-

The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

-

The results are typically expressed as a percentage of the DMSO control. A lower amount of bound kinase indicates a stronger interaction between the compound and the kinase.

-

-

Data Analysis: The results are often visualized in a "tree spot" diagram, which maps the interacting kinases onto a dendrogram of the human kinome. The strength of the interaction is represented by the size and color of the spot.

Kinome Scanning Workflow

Chemical Proteomics

Chemical proteomics aims to identify the protein interaction partners of a small molecule on a proteome-wide scale. A common approach involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.

-

Probe Synthesis: A chemical analogue of this compound is synthesized with a linker arm and a reactive group for immobilization (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling).

-

Immobilization: The this compound analogue is covalently attached to a solid support, such as agarose or magnetic beads.

-

Cell Lysis: The cells of interest are lysed under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Pull-down: The cell lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound are captured. A control experiment is run in parallel using beads without the immobilized compound or by competing with an excess of free this compound.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, for example, by changing the pH or by using a denaturing agent.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested into peptides, which are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins that are significantly enriched in the this compound pull-down compared to the control are considered potential off-targets.

Chemical Proteomics Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).

-

Heating: The treated cells are heated to a range of temperatures. As the temperature increases, proteins begin to denature and aggregate.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated protein fraction by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates a direct binding interaction.

CETSA Workflow

Hypothetical Signaling Pathway Modulation by an Off-Target Interaction

Should an off-target of this compound be identified, the next step would be to understand its functional consequences. For instance, if this compound were found to interact with a hypothetical protein "Target X," this could lead to the modulation of a signaling pathway unrelated to SK1 channel activity.

Hypothetical Off-Target Signaling

Conclusion

While this compound is a potent and selective activator of SK1 channels, a thorough understanding of its cellular effects requires a systematic investigation of its potential off-target interactions. This technical guide has outlined the key experimental strategies—kinome scanning, chemical proteomics, and cellular thermal shift assays—that are central to modern off-target identification efforts. The provided protocols and workflows offer a robust framework for researchers to explore the complete pharmacological profile of this compound and other small molecules, ultimately leading to a more comprehensive understanding of their biological activities and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GW542573X

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo studies involving the SK1 channel activator, GW542573X. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of this compound in animal models.

Introduction

This compound is a potent and selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1). SK channels are critical regulators of neuronal excitability and synaptic plasticity, making them promising targets for therapeutic intervention in a variety of neurological and psychiatric disorders. In vivo studies are essential for elucidating the functional roles of SK1 channels and for evaluating the therapeutic potential of modulators like this compound.

Mechanism of Action

This compound acts as a positive allosteric modulator and a direct opener of SK1 channels. This dual mechanism of action distinguishes it from other SK channel activators. It enhances the apparent affinity of the channel for intracellular calcium and can also activate the channel in the absence of calcium. This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on neuronal SK1 channels.

Quantitative Data

The following tables summarize the known quantitative data for this compound.

Table 1: Potency and Selectivity of this compound

| Channel Subtype | EC₅₀ (µM) | Fold Selectivity (vs. SK1) |

| hSK1 | 8.2 | 1 |

| hSK2 | >100 | >12 |

| hSK3 | >100 | >12 |

| hIK | >1000 | >120 |

Table 2: In Vivo Behavioral Effects in C57BL/6J Mice

| Behavioral Test | Administration Route | Dose | Outcome |

| Object Recognition Memory | Systemic (i.p.) | 7.5 mg/kg | Impaired memory encoding |

| Contextual Fear Conditioning | Systemic (i.p.) | 7.5 mg/kg | Impaired fear memory |

| Object Recognition Memory | Intracranial (CA1) | Not specified | Impaired memory encoding[1] |

Experimental Protocols

4.1. Formulation of this compound for In Vivo Administration

Disclaimer: No definitive formulation protocol for in vivo use has been published. The following is a recommended starting point based on common laboratory practices for hydrophobic compounds. Researchers should perform their own solubility and stability tests.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for Systemic Administration (e.g., Intraperitoneal Injection):

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used if necessary.

-

For a final dosing solution, dilute the stock solution in sterile saline or PBS. To minimize DMSO toxicity, the final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v). For a 7.5 mg/kg dose in a 10 mL/kg injection volume, the final concentration of this compound would be 0.75 mg/mL.

-

Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.

-

Administer the solution to the animals immediately after preparation.

Protocol for Intracranial Administration (e.g., Stereotaxic Infusion):

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution in sterile artificial cerebrospinal fluid (aCSF) to the desired final concentration. The final DMSO concentration should be minimized, typically below 1%, to avoid local neurotoxicity.

-

Prepare a vehicle control solution with the same final concentration of DMSO in aCSF.

-

Filter the final solution through a sterile 0.22 µm syringe filter before loading into the infusion cannula.

4.2. Animal Models

The most commonly reported animal model for in vivo studies with this compound is the C57BL/6J mouse strain.

4.3. In Vivo Behavioral Assays

The following are detailed protocols for behavioral assays that have been used to assess the effects of this compound.

Object Recognition Memory Test

Principle: This task is based on the natural tendency of rodents to explore novel objects more than familiar ones. Impaired memory is indicated by a reduced preference for the novel object.

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material that is easy to clean.

-

A set of two identical objects (familiar objects) and one different object (novel object). The objects should be of similar size and complexity and should not have any intrinsic rewarding or aversive properties.

Experimental Workflow:

Caption: Workflow for the Object Recognition Memory Test.

Protocol:

-

Habituation (Day 1): Place each mouse individually into the empty arena for 10 minutes to acclimate to the environment.

-

Training (Day 2):

-

Administer this compound or vehicle at the desired time point before the training session (e.g., 30 minutes prior for systemic injection).

-

Place two identical objects in opposite corners of the arena.

-

Allow the mouse to explore the objects for 10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it.

-

-

Testing (Day 3, typically 24 hours after training):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back into the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring the familiar and novel objects.

-

-

Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A DI significantly different from zero indicates successful memory.

Contextual Fear Conditioning Test

Principle: This task assesses the ability of an animal to learn and remember an association between a specific environment (the context) and an aversive stimulus (e.g., a mild footshock). Fear is quantified by the amount of "freezing" behavior.

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering a mild electric shock.

-

A sound-attenuating cubicle to house the chamber.

-

A video camera and software to record and score freezing behavior.

Experimental Workflow:

Caption: Workflow for the Contextual Fear Conditioning Test.

Protocol:

-

Training (Day 1):

-

Administer this compound or vehicle at the desired time before the training session.

-

Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Deliver a series of mild footshocks (e.g., 2-3 shocks of 0.5-0.7 mA for 2 seconds) with an inter-shock interval (e.g., 1-2 minutes).

-

Remove the mouse from the chamber 30-60 seconds after the final shock.

-

-

Contextual Testing (Day 2, typically 24 hours after training):

-

Place the mouse back into the same conditioning chamber.

-

Record its behavior for a set period (e.g., 5 minutes) without delivering any shocks.

-

-

Data Analysis:

-

Score the percentage of time the mouse spends freezing (complete immobility except for respiration).

-

An increase in freezing behavior in the trained context compared to baseline indicates fear memory.

-

4.4. Stereotaxic Surgery for Intracranial Infusion

Principle: This technique allows for the direct and localized administration of a compound into a specific brain region, such as the hippocampus.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., isoflurane)

-

Microinjection pump and syringe

-

Infusion cannula

-

Surgical drill

-

Suturing materials

Protocol:

-

Anesthesia and Preparation:

-

Anesthetize the mouse using isoflurane or another suitable anesthetic.

-

Secure the mouse in the stereotaxic frame.

-

Shave the scalp and clean the area with an antiseptic solution.

-

-

Surgical Procedure:

-

Make a midline incision to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Determine the stereotaxic coordinates for the target brain region (e.g., for the CA1 region of the hippocampus in mice: AP -2.0 mm, ML ±1.5 mm, DV -1.5 mm from bregma).

-

Drill a small burr hole through the skull at the target coordinates.

-

-

Infusion:

-

Slowly lower the infusion cannula to the target depth.

-

Infuse a small volume of the this compound or vehicle solution (e.g., 0.5 µL per side) at a slow rate (e.g., 0.1 µL/min).

-

Leave the cannula in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.

-

Slowly retract the cannula.

-

-

Post-operative Care:

-

Suture the incision.

-

Provide post-operative analgesia and monitor the animal's recovery.

-

Safety and Toxicology

CRITICAL NOTE: There is currently no publicly available information on the safety and toxicology of this compound. Researchers must exercise extreme caution and conduct thorough pilot studies to determine appropriate and well-tolerated doses before proceeding with large-scale experiments. It is imperative to adhere to all institutional and national guidelines for animal welfare and the use of experimental compounds.

Conclusion

The protocols outlined in these application notes provide a framework for conducting in vivo research with this compound. By utilizing these methodologies, researchers can further investigate the role of SK1 channels in various physiological processes and assess the potential of this compound as a pharmacological tool and a lead compound for drug development. The lack of safety and toxicology data necessitates a cautious and incremental approach to dose selection and experimental design.

References

Application Notes and Protocols for GW542573X in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW542573X, with the chemical name 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a small molecule compound identified as a potent and selective activator of the SK1 subtype of small-conductance Ca²⁺-activated K⁺ (SK, KCa2) channels.[1] Unlike other SK channel modulators, this compound exhibits a unique dual mechanism of action, functioning as both a positive modulator that increases the channel's sensitivity to intracellular Ca²⁺ and as a direct opener capable of activating the channel in the absence of Ca²⁺.[1][2] Its selectivity for the SK1 subtype makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK1 channels in various cellular contexts.[1]

Mechanism of Action

This compound selectively targets the human SK1 (hSK1) channel. Its mechanism of action is distinct from previously identified modulators that typically interact with the intracellular calmodulin binding domain.[1] Evidence suggests that this compound may interact with "deep-pore" gating structures of the channel.[1]

The activation process involves two key effects:

-

Positive Allosteric Modulation: In the presence of intracellular calcium, this compound significantly shifts the Ca²⁺ concentration-response curve to the left, meaning the channel can be activated at lower intracellular Ca²⁺ concentrations.[1][3] For instance, a 10 µM concentration of this compound can lower the Ca²⁺ EC50 value from approximately 410 nM to 240 nM.[1][3]

-

Direct Channel Opening: A unique characteristic of this compound is its ability to activate the SK1 channel even in the nominal absence of intracellular Ca²⁺, classifying it as a genuine channel opener.[1][2] It also produces a modest increase in the maximal current at saturating Ca²⁺ levels.[1]

This activation leads to an efflux of potassium (K⁺) ions from the cell, causing hyperpolarization of the cell membrane and subsequently reducing cellular excitability.

Data Presentation: Recommended Concentrations

The effective concentration of this compound is dependent on the cell type, the specific SK channel subtype being studied, and the experimental conditions. The following table summarizes key quantitative data from published studies.

| Channel Subtype | Cell Line | Experimental Condition | Parameter | Value | Citation |

| hSK1 | HEK293 | Inside-out patch-clamp ([Ca²⁺]i = 200 nM) | EC₅₀ | 8.2 ± 0.8 µM | [1][3] |

| hSK1 | HEK293 | Whole-cell patch-clamp | Effective Concentration | 10 µM | [1][3] |

| hSK1 | HEK293 | Whole-cell patch-clamp | Concentration Range | 0.1 - 10 µM | [4] |

| hSK2 | HEK293 | Whole-cell patch-clamp | Sensitivity vs. hSK1 | >10-fold less sensitive | [1][3] |

| hSK3 | HEK293 | Whole-cell patch-clamp | Sensitivity vs. hSK1 | >10-fold less sensitive | [1][3] |

| hIK | HEK293 | Whole-cell patch-clamp | Sensitivity vs. hSK1 | >100-fold less sensitive | [1] |

Based on these data, a starting concentration range of 1 µM to 10 µM is recommended for experiments investigating the effects of this compound on SK1 channels in cell culture.

Experimental Protocols

-

Solvent Selection: this compound is an organic molecule. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

-

Preparation:

-

Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

-

Briefly vortex and/or sonicate to ensure the compound is fully dissolved.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term stability.

-

-

Working Dilution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare final working concentrations by diluting the stock solution in the appropriate cell culture medium or experimental buffer.

-

Note: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.

-

This protocol describes the measurement of this compound-activated hSK1 currents in stably expressing HEK293 cells.

A. Cell Preparation:

-

Cell Culture: Culture HEK293 cells stably expressing hSK1 in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and a selection antibiotic if required.[4] Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: 24-48 hours before the experiment, seed the cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of recording.

B. Solution Preparation:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 150 KCl, 10 HEPES, 10 EGTA. Add CaCl₂ and MgCl₂ to achieve a calculated free Ca²⁺ concentration of 200-300 nM and a free Mg²⁺ concentration of 1 mM.[1][5] Adjust pH to 7.2 with KOH.

C. Electrophysiological Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Using a micropipette puller, create glass electrodes with a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Establish a gigaohm seal and obtain the whole-cell patch-clamp configuration on a target cell.

-

Record baseline currents using a voltage ramp protocol (e.g., a 200 ms ramp from -80 mV to +80 mV applied every 5 seconds).[5]

-

Prepare working dilutions of this compound (e.g., 0.1, 1, and 10 µM) in the extracellular solution.[4]

-

Apply the different concentrations of this compound sequentially via the perfusion system, allowing the current to reach a steady state at each concentration.

-

At the end of the experiment, apply a known SK channel blocker (e.g., 300 µM bicuculline methobromide) to confirm that the recorded current is mediated by SK channels.[4]

-

Analyze the data by measuring the current amplitude at a specific voltage (e.g., +75 mV) to determine the concentration-response relationship.[4]

Application Notes

-

Cell Line Selection: The choice of cell line is critical. HEK293 cells stably expressing the human SK channel subtype of interest (hSK1, hSK2, or hSK3) are commonly used and recommended for reproducible results.[1][4] Endogenous channel expression in the chosen cell line should be characterized.

-

Selectivity: this compound is highly selective for SK1-containing channels. It is more than 10-fold selective over SK2 and SK3 and over 100-fold selective over IK channels.[1] This makes it an excellent tool for isolating the function of SK1.

-

Experimental Controls:

-

Vehicle Control: Always include a control group treated with the same final concentration of DMSO as the this compound-treated groups.

-

Negative Control: Use cells that do not express the target channel (e.g., non-transfected parent cells) to confirm the effect is target-specific.

-

Pharmacological Blockade: Co-application with a known SK channel antagonist (e.g., apamin, bicuculline methobromide) can be used to confirm the observed effects are mediated through SK channel activation.[4]

-

References

- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

GW542573X: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of GW542573X, a selective activator of small-conductance calcium-activated potassium (KCa2/SK) channels.

Introduction

This compound is a novel pharmacological tool for studying the role of KCa2 channels in cellular physiology and disease. It is a potent and selective activator of the SK1 subtype of KCa2 channels, with the ability to activate these channels even in the absence of intracellular calcium.[1][2] This unique property makes it a valuable tool for dissecting the specific contributions of SK1 channels to neuronal excitability, synaptic plasticity, and other physiological processes.[1][3]

Solubility